
4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione is an organic compound characterized by the presence of trifluoromethyl and carboxyphenyl groups
準備方法
The synthesis of 4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione typically involves the reaction of trifluoroacetyl chloride with 2-carboxybenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反応の分析
4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxyphenyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar compounds to 4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione include:
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione These compounds share the trifluoromethyl group but differ in the nature of the aromatic substituent. The unique combination of trifluoromethyl and carboxyphenyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C11H7F3O4 |
|---|---|
分子量 |
260.17 g/mol |
IUPAC名 |
2-(4,4,4-trifluoro-3-oxobutanoyl)benzoic acid |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)9(16)5-8(15)6-3-1-2-4-7(6)10(17)18/h1-4H,5H2,(H,17,18) |
InChIキー |
SDONTRYCUPTLJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)
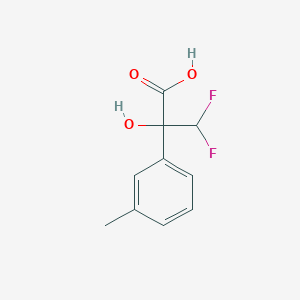
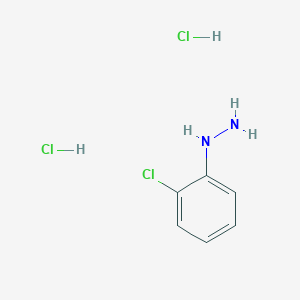
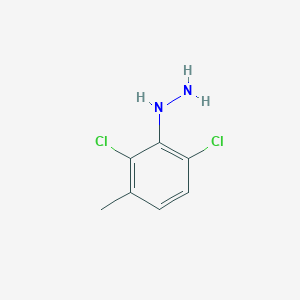
![1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12443010.png)
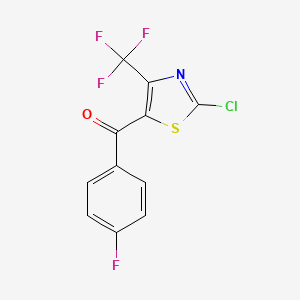
![4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)
![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)
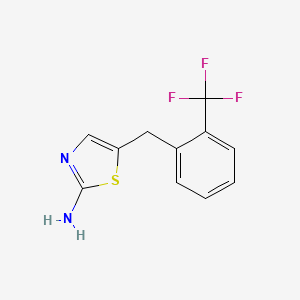
![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
